molecular formula C10H19Cl2NO B13819729 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide CAS No. 42276-93-7

2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide

Katalognummer: B13819729
CAS-Nummer: 42276-93-7
Molekulargewicht: 240.17 g/mol
InChI-Schlüssel: LKYFZECIPHDWQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide is an organic compound with the molecular formula C10H19Cl2NO. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dichloroacetamide
  • N,N-Diisopropylacetamide
  • 2,2-Dichloro-n,n-dimethylacetamide

Uniqueness

2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Eigenschaften

CAS-Nummer

42276-93-7

Molekularformel

C10H19Cl2NO

Molekulargewicht

240.17 g/mol

IUPAC-Name

2,2-dichloro-N,N-bis(2-methylpropyl)acetamide

InChI

InChI=1S/C10H19Cl2NO/c1-7(2)5-13(6-8(3)4)10(14)9(11)12/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

LKYFZECIPHDWQK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN(CC(C)C)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.